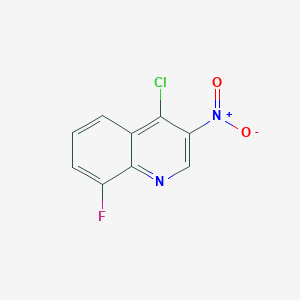

4-Chloro-8-fluoro-3-nitroquinoline

Description

Historical Trajectories and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. tandfonline.com Early research focused on its basic properties and the synthesis of simple derivatives. A significant leap in quinoline chemistry came with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. tandfonline.com This discovery spurred extensive research into the synthesis of synthetic quinoline-based antimalarial drugs, such as chloroquine (B1663885) and pamaquine. numberanalytics.comacs.org Over the decades, a variety of named reactions for quinoline synthesis have been developed, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, which have enabled the creation of a diverse library of substituted quinolines. tandfonline.com The continuous evolution of synthetic methodologies, including modern transition-metal-catalyzed cross-coupling reactions and greener synthetic approaches, continues to expand the horizons of quinoline chemistry. tandfonline.com

Significance of Substituted Quinoline Scaffolds in Organic Chemistry Research

Substituted quinoline scaffolds are of paramount importance in organic chemistry research due to their versatility as building blocks for more complex molecules. nih.gov They serve as precursors for the synthesis of a wide array of compounds with diverse applications, including pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The quinoline nucleus can be found in numerous FDA-approved drugs, highlighting its significance as a "privileged scaffold" in drug discovery. bohrium.comacs.org The ability to introduce various functional groups at different positions on the quinoline ring allows for the fine-tuning of steric and electronic properties, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov This makes substituted quinolines invaluable tools for medicinal chemists in the development of new therapeutic agents. bohrium.com

Structural Features and Reactivity Context of Halogenated and Nitrated Quinoline Systems

The introduction of halogen and nitro groups onto the quinoline scaffold significantly alters its electronic and steric properties, thereby influencing its reactivity. The electron-withdrawing nature of both halogens and the nitro group deactivates the quinoline ring towards electrophilic aromatic substitution. acs.org However, this deactivation also makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups. nih.gov

Research Gaps and Future Directions in Polyfunctionalized Quinoline Synthesis and Application Studies

Despite the extensive research on quinoline chemistry, several challenges and research gaps remain, particularly in the synthesis and application of polyfunctionalized derivatives. One of the primary challenges is the development of more efficient, selective, and environmentally benign synthetic methods. tandfonline.com Many traditional methods for quinoline synthesis require harsh reaction conditions and produce significant waste. tandfonline.com Future research will likely focus on the development of "green" synthetic protocols that utilize milder reagents, renewable starting materials, and catalytic systems. tandfonline.com

Another area of active research is the exploration of new applications for polyfunctionalized quinolines. While their use in medicine is well-established, there is growing interest in their potential as functional materials, such as organic light-emitting diodes (OLEDs), sensors, and catalysts. nih.gov A deeper understanding of the structure-property relationships of these compounds is needed to design and synthesize new materials with tailored properties. Furthermore, the vast chemical space of polyfunctionalized quinolines remains largely unexplored, and there is a need for the development of high-throughput screening methods to identify new compounds with interesting biological or material properties. numberanalytics.com

Scope and Objectives of Academic Inquiry into 4-Chloro-8-fluoro-3-nitroquinoline

The academic inquiry into this compound is driven by its potential as a versatile building block for the synthesis of novel, highly functionalized quinoline derivatives. The specific arrangement of the chloro, fluoro, and nitro groups on the quinoline core presents a unique platform for exploring a range of chemical transformations.

The primary objectives of studying this compound include:

Development of Synthetic Methodologies: Investigating efficient and selective methods for the synthesis of this compound itself, as well as developing protocols for its further functionalization. This includes exploring nucleophilic substitution reactions at the 4-position and reduction of the 3-nitro group.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the compound, including the interplay between the different functional groups and their influence on the regioselectivity of subsequent reactions.

Synthesis of Novel Derivatives: Utilizing this compound as a starting material for the synthesis of a library of new quinoline derivatives with potential applications in medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) Studies: Using the synthesized derivatives to conduct SAR studies to understand how different substituents at various positions on the quinoline ring affect the biological activity or physical properties of the compounds.

While detailed research on this specific molecule is not extensively published, its structural similarity to other well-studied halogenated and nitrated quinolines suggests its significant potential as a valuable intermediate in organic synthesis. researchgate.netnih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1026861-70-0 | bldpharm.com |

| Molecular Formula | C₉H₄ClFN₂O₂ | - |

| Molecular Weight | 226.59 g/mol | bldpharm.com |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Note: Some physical properties are predicted based on the analysis of structurally similar compounds, as specific experimental data for this compound is not widely available in the literature.

Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7.0-9.0 ppm), with coupling patterns influenced by the fluorine and other substituents. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. Carbons attached to the electronegative chlorine, fluorine, and nitro groups would show characteristic downfield shifts. |

| IR Spectroscopy | Characteristic peaks for C-Cl, C-F, C=N, C=C, and N-O (nitro group) stretching vibrations are expected. The nitro group typically shows strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

Note: The spectral data presented are predicted based on the analysis of structurally related halogenated and nitrated quinolines. Actual experimental data may vary.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-fluoro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGRDXZBIHWZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 8 Fluoro 3 Nitroquinoline

Strategic Design of Precursors and Retrosynthetic Analysis for 4-Chloro-8-fluoro-3-nitroquinoline

A logical retrosynthetic analysis of this compound dictates a multi-step approach, beginning with the disconnection of the chloro and nitro groups, followed by the deconstruction of the quinoline (B57606) core. The most strategically sound disconnections involve late-stage introduction of the highly activating nitro group and the versatile chloro substituent.

A primary retrosynthetic pathway commences with the disconnection of the C-Cl bond, leading back to the precursor 8-fluoro-3-nitroquinolin-4-ol. This intermediate is advantageous as the hydroxyl group can be readily converted to a chloride. The subsequent disconnection of the C-N bond of the nitro group from the quinolin-4-ol scaffold is a possibility. However, a more common and controllable strategy involves the nitration of a pre-formed 8-fluoroquinolin-4-ol.

The quinoline core itself can be disconnected via established cyclocondensation strategies. A highly effective approach involves the Gould-Jacobs reaction, which would disconnect the quinoline ring into 2-fluoroaniline (B146934) and a malonic acid derivative, such as diethyl ethoxymethylenemalonate. An alternative, the Skraup synthesis, would utilize 2-fluoroaniline and a three-carbon synthon like glycerol (B35011). A Meldrum's acid-based approach offers another powerful route, starting from 2-fluoroaniline and Meldrum's acid to construct the heterocyclic framework. This latter approach often provides excellent yields and regiochemical control.

Therefore, a plausible forward synthesis would begin with the construction of the 8-fluoroquinolin-4-ol ring system from a suitable aniline (B41778) precursor, followed by regioselective nitration at the C-3 position, and finally, chlorination at C-4.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The synthesis of this compound is a multi-step process that demands careful optimization of each reaction to ensure high yields and purity. The following subsections detail the key transformations involved.

Regioselective Nitration Protocols for Quinoline Ring Systems

The introduction of a nitro group at the C-3 position of the 8-fluoroquinolin-4-ol intermediate is a critical step that governs the final substitution pattern. The nitration of quinolines is highly dependent on the reaction conditions and the existing substituents on the ring. thieme-connect.de Generally, the nitration of quinoline itself with mixed nitric and sulfuric acid leads to a mixture of 5- and 8-nitroquinolines. thieme-connect.de However, the presence of an electron-donating hydroxyl group at C-4 and a fluorine atom at C-8 significantly influences the regioselectivity.

For the synthesis of 3-nitroquinolines, specific nitrating agents and conditions are required. The nitration of quinolin-4-ols can be achieved using a mixture of fuming nitric acid and sulfuric acid. The precise control of temperature is crucial to prevent over-nitration and side product formation. Alternative methods, such as using metal nitrates like titanium(IV) nitrate, have been reported to favor nitration at the 3-position of the quinoline ring. thieme-connect.de Another effective method is ipso-nitration of a 3-carboxy-4-quinolone, which can provide high regioselectivity. researchgate.net

| Reagent/Catalyst | Conditions | Outcome |

| HNO₃/H₂SO₄ | Low temperature | Regioselective nitration at C-3 |

| Titanium(IV) nitrate | Acetic anhydride | 3-Nitroquinoline formation |

| Silver nitrate/Copper acetate (B1210297) | Water | ipso-Nitration of 3-carboxy-4-quinolone |

Halogenation Techniques for Fluoro and Chloro Substituents

The final step in the proposed synthetic route is the conversion of the 4-hydroxyl group of 8-fluoro-3-nitroquinolin-4-ol to a chloro substituent. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.netthieme-connect.de The reaction is often carried out by heating the quinolin-4-ol in neat POCl₃ or in the presence of a high-boiling point solvent. thieme-connect.de

The addition of a tertiary amine base, such as pyridine (B92270) or N,N-dimethylaniline, can facilitate the reaction by neutralizing the generated HCl and promoting the formation of a more reactive intermediate. mdpi.com The use of a sealed reactor can also be beneficial for reactions with equimolar amounts of POCl₃, leading to higher efficiency and reduced waste. mdpi.com The reaction of 4-hydroxyquinolin-2-ones with POCl₃ is a well-established method for producing 4-chloroquinolines. thieme-connect.de

| Chlorinating Agent | Additive/Solvent | Conditions |

| POCl₃ | Neat or high-boiling solvent | Reflux |

| POCl₃ | Pyridine or N,N-dimethylaniline | Heating |

| POCl₃/PCl₅ | Fusion on water bath | Heating |

Nucleophilic Aromatic Substitution (SNAr) in Quinoline Synthesis

Nucleophilic aromatic substitution (SNAr) plays a pivotal role in the functionalization of the quinoline ring, particularly when it is activated by electron-withdrawing groups such as a nitro group. In the context of synthesizing this compound, the introduction of the chloro group at the 4-position via chlorination of the corresponding quinolin-4-ol can be viewed as a formal SNAr reaction on an activated intermediate.

Furthermore, the resulting this compound is itself a highly reactive substrate for SNAr reactions. The chlorine atom at the C-4 position is activated by the adjacent electron-withdrawing nitro group and the nitrogen atom of the quinoline ring, making it an excellent leaving group for substitution by various nucleophiles. This reactivity allows for the late-stage diversification of the quinoline scaffold to generate a library of derivatives for various applications. For instance, the chloro group can be readily displaced by amines, alcohols, and thiols.

Cyclocondensation Reactions for Quinoline Ring Formation (e.g., Skraup, Doebner-Miller, Meldrum's Acid based syntheses)

The construction of the quinoline core is the foundational stage of the synthesis. Several classical and modern cyclocondensation reactions can be employed.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgprepchem.comarabjchem.orgresearchgate.net While a robust method, it often requires harsh conditions and can lead to violent reactions. wikipedia.org The Doebner-von Miller reaction is a modification that uses α,β-unsaturated carbonyl compounds instead of glycerol, offering a more controlled process. arabjchem.orgwikipedia.orgiipseries.orgresearchgate.net

The Gould-Jacobs reaction is a highly versatile method that involves the condensation of an aniline with a malonic ester derivative, typically diethyl ethoxymethylenemalonate, followed by thermal cyclization. arabjchem.orgwikipedia.orgablelab.eud-nb.info This reaction is particularly effective for the synthesis of 4-hydroxyquinolines. The reaction proceeds through an anilidomethylenemalonic ester intermediate which then cyclizes at high temperatures. wikipedia.org

A particularly efficient modern approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). clockss.orggoogle.com The reaction of an aniline with an activated form of Meldrum's acid, such as methylene (B1212753) Meldrum's acid, leads to the formation of a phenylaminomethylene Meldrum's acid derivative. researchgate.net Subsequent thermal cyclization of this intermediate provides the corresponding quinolone. researchgate.net This method often proceeds with high yields and offers good control over the final structure. researchgate.net

| Reaction Name | Key Reactants | Key Intermediate | Product Type |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Acrolein | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | - | Substituted Quinoline |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxyquinoline |

| Meldrum's Acid Synthesis | Aniline, Methylene Meldrum's acid | Phenylaminomethylene Meldrum's acid | Quinolone |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govbohrium.comresearchgate.netcdnsciencepub.comacs.orgresearchgate.net For the synthesis of this compound, several aspects can be optimized to align with these principles.

The use of hazardous reagents like strong acids and toxic solvents should be minimized. Catalyst-free reactions or the use of heterogeneous, recyclable catalysts are highly desirable. nih.govbohrium.com For instance, the Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, can be performed under solvent-free conditions using catalysts like ZnO/carbon nanotubes. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. nih.gov For example, the synthesis of quinoline derivatives has been achieved through one-pot, multi-component reactions using environmentally benign catalysts like ammonium (B1175870) chloride or iron(III) chloride hexahydrate. bohrium.comresearchgate.net

The choice of solvent is also a critical factor. The replacement of volatile organic compounds (VOCs) with greener alternatives such as water or ethanol (B145695) is a key objective. researchgate.net Several quinoline syntheses have been successfully adapted to aqueous media. researchgate.net Furthermore, energy efficiency can be improved by employing alternative heating methods like microwave irradiation, which can significantly reduce reaction times and energy consumption. ablelab.eu

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Use of Catalysis | Heterogeneous nanocatalysts (e.g., Fe₃O₄, ZnO/CNT), recyclable catalysts. nih.gov |

| Atom Economy | One-pot, multi-component reactions to minimize byproducts. nih.govresearchgate.net |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. ablelab.eu |

Solvent-Free Reactions and Solvent Selection Impact

In modern organic synthesis, there is a significant trend towards minimizing or eliminating the use of volatile organic solvents to create more environmentally benign processes. publish.csiro.au Solvent-free, or neat, reaction conditions, often accelerated by microwave irradiation, have been successfully applied to the synthesis of various heterocyclic compounds, including quinolines. publish.csiro.auconicet.gov.ar

Solvent-Free Approaches: The synthesis of quinoline derivatives has been achieved efficiently under solvent-free and catalyst-free conditions. publish.csiro.au For example, an efficient method for producing 4-aminoaryl/alkyl-7-chloroquinolines involves the microwave-accelerated regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline (B193633) with various amines under solvent-free and catalyst-free conditions. researchgate.net This approach demonstrates the feasibility of conducting nucleophilic substitution on a chloroquinoline core without a solvent, a key step that could be relevant in derivatizing a precursor to this compound.

Impact of Solvent Selection: In conventional synthesis, the choice of solvent is critical and can significantly influence reaction outcomes. In the synthesis of related 2,4-dichloro-3-nitroquinoline (B146357), phosphorus oxychloride can act as both a chlorinating agent and the reaction solvent. google.com For nucleophilic substitution reactions on the 4-position of the quinoline ring, polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used to facilitate the reaction. google.com The synthesis of 4-chloro-8-nitroquinoline (B1348196) involves steps where solvents like toluene (B28343) and chloroform (B151607) are used for reaction and extraction, respectively. nih.gov The selection of these solvents is based on their ability to dissolve reactants, manage reaction temperature, and facilitate product isolation.

The table below illustrates the impact of different solvent conditions on the synthesis of quinoline derivatives, drawing from methodologies for related compounds.

| Reaction Type | Solvent/Condition | Reactants | Product Class | Key Observation | Reference |

| Nucleophilic Substitution | Solvent-Free (MW) | 4,7-dichloroquinoline, Aniline | 4-Amino-7-chloroquinoline | Reaction proceeds efficiently without solvent or catalyst. | researchgate.net |

| Chlorination | Phosphorus Oxychloride (Neat) | 4-hydroxy-3-nitroquinolinone | 2,4-dichloro-3-nitroquinoline | Reagent also serves as the solvent. | google.com |

| Cyclocondensation | Toluene | 2-(tert-butyl)aniline, Crotonaldehyde | 8-tert-butyl-2-methylquinoline | Toluene used as the primary reaction solvent. | nih.gov |

| Nucleophilic Substitution | N,N-Dimethylformamide (DMF) | 2,4-dichloro-3-nitroquinoline, Amine | 4-Amino-2-chloro-3-nitroquinoline | DMF is a standard solvent for this transformation. | google.com |

Catalyst Development for Enhanced Reaction Efficiency

Catalysis is fundamental to the efficient synthesis of quinolines, with various catalysts developed to improve yields, selectivity, and reaction conditions. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a methylene group alpha to a carbonyl, is a classic route to quinolines, and its efficiency is often enhanced by catalysts. nih.gov

Catalytic Systems: Both Brønsted and Lewis acids are effective catalysts. Innovations include the use of solid acid catalysts and ionic liquids, which offer benefits such as reusability and improved environmental profile. nih.gov For instance, nanoparticles like Fe₃O₄@SiO₂-imid PMAⁿ have been employed for the synthesis of poly-substituted quinolines, demonstrating high yields and catalyst recyclability. nih.gov While no specific catalyst has been documented for the direct synthesis of this compound, catalysts used in the key transformation steps for analogous molecules are highly relevant. The chlorination step, for example, often uses phosphorus oxychloride, which can be considered both a reagent and a catalyst for the dehydration/chlorination of a quinolinone precursor. researchgate.netatlantis-press.com

Conversely, many modern approaches focus on catalyst-free synthesis, particularly under microwave irradiation, where the high energy input is sufficient to drive the reaction to completion without a catalyst. publish.csiro.auresearchgate.net

Microwave-Assisted Synthesis and Flow Chemistry Techniques in Quinoline Derivatization

To overcome the limitations of conventional heating, such as long reaction times and side product formation, microwave-assisted synthesis and continuous flow chemistry have emerged as powerful tools in organic chemistry. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted for the synthesis of heterocyclic compounds, including quinolines. rsc.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. beilstein-journals.org For example, a microwave-assisted, solvent-free method was used to synthesize 2,4-diarylquinoline derivatives in high yields with short reaction times. conicet.gov.ar The synthesis of poly-functionalized 2-quinolinones from N-(o-ethynylaryl)-acrylamides has also been effectively achieved using microwave heating. rsc.org

The table below compares conventional heating with microwave-assisted methods for a representative quinoline synthesis.

| Synthesis | Method | Reaction Time | Yield | Reference |

| N-alkylated 2-pyridones | Conventional | 180 min | 65-77% | beilstein-journals.org |

| N-alkylated 2-pyridones | Microwave | 15 min | 81-94% | beilstein-journals.org |

| Tetra-substituted pyrroles | Conventional | 3 h | --- | beilstein-journals.org |

| Tetra-substituted pyrroles | Microwave | 4-6 min | 87-95% | beilstein-journals.org |

Flow Chemistry Techniques: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.net The synthesis of quinolines has been successfully translated to flow processes. A modified Skraup reaction using glycerol has been performed in a continuous flow microwave reactor at high temperatures and pressures, demonstrating the potential for large-scale production. researchgate.net This "enabling technology" is ideal for the synthesis of heterocycles that may require toxic reagents or involve unstable intermediates. organic-chemistry.org A hypothetical flow synthesis of this compound could involve sequential reactor modules where an 8-fluoroquinoline (B1294397) intermediate is first nitrated and then chlorinated in a continuous, automated fashion, minimizing manual handling of potent reagents like phosphorus oxychloride.

Purification and Isolation Methodologies in Complex Quinoline Synthesis

The purification of complex, multi-substituted quinolines like this compound is a critical step to ensure the final product is free of starting materials, intermediates, and side products. The methods employed are largely dictated by the physical properties of the target compound and the impurities present.

The most common techniques cited in the synthesis of related chloro-nitro-quinolines are recrystallization and column chromatography. nih.govresearchgate.net

Recrystallization: This is a standard method for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble or insoluble at all temperatures. For example, 2,4-dichloro-3-nitroquinoline has been recrystallized from petroleum ether. google.com

Column Chromatography: This is a versatile technique for separating complex mixtures. Silica (B1680970) gel is a common stationary phase for the purification of quinoline derivatives. nih.gov The mobile phase (eluent) is a carefully chosen solvent or mixture of solvents that allows for the separation of the desired compound from impurities based on differences in polarity. For instance, the purification of 4-nitroquinoline (B1605747) is achieved by passing the crude product through a short column of silica gel. clockss.org In the synthesis of 4-chloro-8-nitroquinoline, chromatographic purification was carried out on silica gel. nih.gov

The following table summarizes purification methods used for analogous compounds.

| Compound | Purification Method | Solvents/Stationary Phase | Reference |

| 2,4-dichloro-3-nitroquinoline | Recrystallization | Petroleum Ether | google.com |

| 4-nitroquinoline | Column Chromatography | Silica gel; Hexane-CH₂Cl₂ | clockss.org |

| 4-chloro-8-nitroquinoline | Column Chromatography | Silica gel | nih.gov |

| 1-[(2-chloro-3-nitro-4-quinolinyl)amino]-2-methyl-2-propanol | Filtration and Washing | Water | google.com |

Reaction Chemistry and Mechanistic Investigations of 4 Chloro 8 Fluoro 3 Nitroquinoline

Nucleophilic Transformations of the Chlorine Atom in 4-Chloro-8-fluoro-3-nitroquinoline

The chlorine atom at the C4 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the adjacent C3 position. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, enabling the introduction of diverse functionalities at this position.

Amination Reactions

The substitution of the C4-chlorine with nitrogen-based nucleophiles is a well-established transformation for chloro-nitroquinoline systems. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be reliably inferred from closely related analogs such as 4-chloro-3-nitroquinoline (B17048).

Research has shown that 4-chloro-3-nitroquinoline readily reacts with various primary and secondary amines to yield the corresponding 4-amino-3-nitroquinoline derivatives. nih.gov For instance, the reaction with substituted aminomethylphenyl carbamates proceeds efficiently in the presence of a base like triethylamine. nih.gov The general mechanism involves the nucleophilic attack of the amine on the electron-deficient C4 carbon, followed by the elimination of the chloride ion.

Continuous flow microreactor technology has also been successfully applied to the amination of chloro-nitroquinolines. For example, 2-chloro-8-nitroquinoline (B1580705) has been converted to 2-amino-8-nitroquinoline in high yield using aqueous ammonia (B1221849) in a tube-in-tube micro-reactor, demonstrating a modern and efficient approach to this class of reaction. rsc.org

Table 1: Examples of Amination Reactions on Analogous Chloro-Nitroquinolines

| Starting Material | Amine Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-nitroquinoline | tert-Butyl (4-(aminomethyl)phenyl)carbamate | DCM, Triethylamine, 40 °C, 1 h | tert-Butyl (4-(((3-nitroquinolin-4-yl)amino)methyl)phenyl)carbamate | High | nih.gov |

| 2-Chloro-8-nitroquinoline | Aqueous Ammonia | DMSO, 150 °C, Tube-in-tube micro-reactor | 8-Nitroquinolin-2-amine | 93% | rsc.org |

Thiolation Reactions

The displacement of the C4-chlorine by sulfur nucleophiles provides a route to 4-thio-substituted quinolines. These reactions typically proceed under basic conditions to generate the more potent thiolate nucleophile. While direct thiolation studies on this compound are sparse, reactions on analogous systems like 4-chloro-8-methylquinolin-2(1H)-one illustrate the feasibility of this transformation. In one study, a related dichloroquinoline was converted to its 4-chloro-2-thione derivative using thiourea (B124793) in boiling ethanol (B145695), showcasing the utility of sulfur nucleophiles in displacing the activated chlorine atom. mdpi.comresearchgate.net

This suggests that this compound would react similarly with various thiols (e.g., thiophenols, alkyl thiols) in the presence of a base to afford the corresponding 4-thioether derivatives.

Other Heteroatom Nucleophilic Substitutions

Beyond nitrogen and sulfur, other heteroatom nucleophiles can also displace the C4-chlorine. A notable example is the reaction with sodium azide (B81097) (NaN3) to introduce an azido (B1232118) group. Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that this substitution proceeds effectively, yielding the 4-azido derivative. mdpi.com This azido-substituted product can serve as a precursor for further transformations, such as reduction to an amine or participation in cycloaddition reactions.

Furthermore, based on the high reactivity of the 4-chloro-3-nitroquinoline scaffold, it is anticipated that other nucleophiles, such as alkoxides (from alcohols and a base) and phenoxides (from phenols and a base), would also readily substitute the chlorine atom to form the corresponding ether derivatives.

Reduction Pathways of the Nitro Group in this compound

The reduction of the nitro group at the C3 position to a primary amine is a pivotal transformation, as it generates a 3-aminoquinoline (B160951) scaffold. This product is a crucial building block for the synthesis of various fused heterocyclic systems, such as imidazo[4,5-c]quinolines, which are of significant interest in medicinal chemistry. The reduction can be accomplished through several methods, broadly categorized into catalytic hydrogenation and chemical reduction strategies.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of molecular hydrogen (H2) or a hydrogen transfer reagent in the presence of a metal catalyst.

Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are commonly employed. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a catalyst. A recent study demonstrated the facile transfer hydrogenation of various nitroarenes using a magnetically recoverable palladium catalyst supported on superparamagnetic iron oxide nanoparticles (Pd@SPIONs) with tetrahydroxydiboron (B82485) as a hydrogen source in water. nih.gov

Electrocatalytic Hydrogenation: This technique utilizes an electric current to drive the hydrogenation process, often using water as the hydrogen source. A fluorine-modified cobalt catalyst has been shown to be highly effective for the electrocatalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov While this example focuses on the reduction of the pyridine (B92270) ring, similar electrocatalytic systems can be adapted for the selective reduction of the nitro group.

Chemical Reduction Strategies

A variety of chemical reagents can be used to reduce the nitro group, offering alternatives to catalytic hydrogenation, especially when certain functional groups might be sensitive to catalytic conditions.

Metals in Acidic Media: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

Metal-Mediated Reduction in Neutral Conditions: A widely used and milder method involves the reduction of nitroquinolines with a metal, such as zinc powder, in the presence of ammonium chloride in a solvent like methanol (B129727) or an aqueous mixture. nih.gov This method is often preferred for its efficiency and compatibility with various functional groups.

Sulfides: Reagents like sodium hydrosulfide (B80085) (NaHS) or ammonium sulfide (B99878) ((NH4)2S) can also be used for the selective reduction of nitro groups. google.com

Table 2: Examples of Nitro Group Reduction on Analogous Chloro-Nitroquinolines

| Starting Material | Reducing Agent/System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl (4-(((3-nitroquinolin-4-yl)amino)methyl)phenyl)carbamate | Zinc, Ammonium Chloride | Methanol, 40 °C, 10 min | tert-Butyl (4-(((3-aminoquinolin-4-yl)amino)methyl)phenyl)carbamate | High | nih.gov |

| 3-Chloro-4-fluoro nitrobenzene (B124822) (precursor to aminoquinolines) | Iron powder, Ammonium Chloride | Methanol/Water, Reflux, 4 h | Corresponding aniline (B41778) | Not specified | google.com |

| Generic 3-Nitroquinoline | Zinc, Tin, or Iron in acid | Conventional methods | 3-Aminoquinoline | Not specified | google.com |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions on Nitroquinoline Scaffolds

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct substitution of hydrogen atoms in electron-deficient aromatic rings, such as nitroquinolines. researchgate.netmdpi.com This reaction typically involves the addition of a nucleophile, which contains a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org The resulting intermediate, a σ-adduct, then undergoes a base-induced β-elimination of the leaving group to afford the substituted product. cdnsciencepub.com

The nitro group in the quinoline ring system strongly activates the aromatic nucleus towards nucleophilic attack, making positions ortho and para to the nitro group particularly susceptible to substitution. mdpi.comcdnsciencepub.com For 3-nitroquinolines, amination via VNS has been shown to occur at the C4 position. researchgate.net In the case of this compound, the presence of a chlorine atom at the 4-position introduces the possibility of a competing SNAr (Nucleophilic Aromatic Substitution) reaction. mdpi.com However, VNS reactions are often faster than SNAr of halogens, except in cases with highly activated leaving groups like fluoride. organic-chemistry.orgsci-hub.se

Studies on various nitroquinolines have demonstrated the regioselectivity of VNS reactions. For instance, 3-, 5-, 6-, and 7-nitroquinolines predominantly yield products substituted at the ortho position to the nitro group. researchgate.netcdnsciencepub.comresearchgate.net In contrast, 8-nitroquinoline (B147351) undergoes substitution at the para position. researchgate.netcdnsciencepub.com The reaction of 4-chloro-8-nitroquinoline (B1348196) has been studied, and its structure has been determined by single-crystal X-ray diffraction, providing valuable data for understanding the steric and electronic effects on the reaction outcome. researchgate.netmdpi.com The choice of nucleophile and reaction conditions, such as the base and solvent, plays a crucial role in the efficiency and regioselectivity of the VNS reaction. researchgate.netresearchgate.net

| Nitroquinoline Isomer | Position of Amination | Reference |

|---|---|---|

| 3-Nitroquinoline | 4-amino | researchgate.net |

| 5-Nitroquinoline | 6-amino and 8-amino | cdnsciencepub.com |

| 6-Nitroquinoline | 5-amino | cdnsciencepub.com |

| 7-Nitroquinoline | 8-amino | researchgate.netcdnsciencepub.com |

| 8-Nitroquinoline | 7-amino (para to nitro) | researchgate.netcdnsciencepub.com |

Electrophilic Aromatic Substitution on the Quinoline Ring of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. researchgate.net The reaction proceeds through the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or σ-complex. dalalinstitute.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

While specific studies on the electrophilic aromatic substitution of this compound are not widely reported, general principles suggest that forcing conditions would be required for such a reaction to occur. The positions least deactivated by the nitro group would be the most likely sites of substitution, although the directing effects of the halogens would also play a role.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Quinolines

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Halogenated quinolines, including this compound, are valuable substrates for these transformations, allowing for the introduction of a wide range of functional groups.

The Suzuki reaction , or Suzuki-Miyaura coupling, involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds and other substituted aromatic systems. wikipedia.org Halogenated quinolines are effective coupling partners in Suzuki reactions. researchgate.net For this compound, the chlorine atom at the C4 position is a potential site for Suzuki coupling. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.gov

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction is a powerful method for the formation of carbon-carbon bonds and is particularly useful for the synthesis of substituted alkenes. organic-chemistry.orgmdpi.com Halogenated quinolines can be successfully employed in Heck reactions to introduce vinyl groups onto the quinoline core. researchgate.netbeilstein-journals.org

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org This reaction provides a direct route to substituted alkynes and is widely used in the synthesis of natural products and functional materials. rsc.orgnih.govnih.gov The chlorine atom of this compound can serve as a handle for Sonogashira coupling, allowing for the introduction of an alkynyl moiety at the C4 position. organic-chemistry.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organohalide + Organoboron | Palladium catalyst, Base | C-C | wikipedia.org |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium catalyst, Base | C-C | organic-chemistry.org |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (sp2-sp) | organic-chemistry.org |

C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, including quinolines. sigmaaldrich.commdpi.com This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. mdpi.com Metal-catalyzed C-H functionalization can occur at various positions on the quinoline ring, often directed by a functional group on the substrate. mdpi.commdpi.com

For 8-substituted quinolines, remote C-H halogenation at the C5 position has been achieved using metal-free conditions. rsc.orgnih.gov While our subject compound has a fluorine at the 8-position, which is not a typical directing group for C-H activation in the same manner as an amide, these studies highlight the potential for regioselective C-H functionalization on the quinoline scaffold. The development of catalysts and methods for the direct C-H functionalization of quinolines continues to be an active area of research, with the potential to offer novel pathways for the modification of this compound. mdpi.comrsc.org

Studies on Reaction Intermediates and Transition States

Understanding the intermediates and transition states in chemical reactions is crucial for optimizing reaction conditions and predicting product outcomes. In the context of the reactions of this compound, several types of intermediates and transition states are of interest.

In VNS reactions, the formation of a Meisenheimer-like σ-adduct is a key step. mdpi.comcdnsciencepub.com This intermediate is a negatively charged species where the nucleophile has added to the electron-deficient quinoline ring. mdpi.com The stability and subsequent reaction pathway of this adduct are influenced by the substituents on the ring and the nature of the nucleophile.

For electrophilic aromatic substitution, the arenium ion (σ-complex) is the critical intermediate. dalalinstitute.com The stability of this carbocation is a determining factor for the rate and regioselectivity of the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the structures and energies of transition states in reactions involving quinolines, providing insights into the reaction mechanisms. researchgate.netresearchgate.net For instance, DFT studies on the cycloaddition reactions of quinolines have elucidated the nature of the transition states involved. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of 4 Chloro 8 Fluoro 3 Nitroquinoline

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic landscape of 4-Chloro-8-fluoro-3-nitroquinoline.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic characteristics of quinoline (B57606) derivatives. mdpi.com By utilizing methods such as the PBE0-D3BJ/def2-TZVP/SMD water level of theory, researchers can perform geometry optimization and analyze the 3D structure of these compounds. mdpi.com DFT calculations are also employed to determine various electronic properties, which are crucial for understanding the molecule's behavior in chemical reactions. mdpi.comnih.gov For instance, studies on functionalized quinolines have successfully used DFT to optimize molecular geometries and explore their electronic nature. nih.gov

In a typical DFT study of a substituted quinoline, the geometry is optimized to find the lowest energy conformation. This optimized structure is then used to calculate a range of electronic properties. While specific data for this compound is not available in the provided search results, the following table illustrates the types of electronic properties calculated for analogous functionalized quinolines using DFT.

| Property | Description | Example Value (for a related quinoline derivative) |

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on the specific molecule and level of theory. |

| Dipole Moment | A measure of the molecule's overall polarity. | Values for related quinolines can range from ~2 to 6 Debye. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Typically in the range of -6 to -7 eV for similar compounds. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Generally in the range of -2 to -3 eV for analogous molecules. |

| Energy Gap (ΔE) | The difference between the LUMO and HOMO energies, indicating chemical reactivity. nih.gov | A smaller gap suggests higher reactivity. nih.gov For some quinoline derivatives, this is around 4 eV. researchgate.net |

The data in this table is representative of values found for substituted quinoline derivatives in the scientific literature and is intended for illustrative purposes.

Beyond DFT, other computational methods are utilized to study quinoline derivatives. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or systems. nih.gov These methods can be used to calculate properties such as solvation energies and pKa values for quinoline-based structures. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals determine how a molecule will interact with other species. youtube.com For quinoline derivatives, FMO analysis helps to understand their chemical stability and potential reaction pathways. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity and a greater tendency to undergo electronic transitions. nih.gov In substituted quinolines, the distribution of HOMO and LUMO can be influenced by the nature and position of the substituents. For example, in some quinoline foldamers, the localization of the HOMO can be affected by whether the substituents are electron-donating or electron-withdrawing. nih.gov This, in turn, dictates the regioselectivity of electrophilic substitution reactions. nih.gov

| Orbital | Significance in Reactivity | Typical Energy Range for Substituted Quinolines |

| HOMO | Represents the ability to donate electrons (nucleophilicity). youtube.com | -6 to -7 eV |

| LUMO | Represents the ability to accept electrons (electrophilicity). youtube.com | -2 to -3 eV |

| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. nih.gov | 3 to 5 eV |

This table provides typical energy ranges for analogous quinoline compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

In the context of this compound, the electronegative chlorine, fluorine, and nitro groups would be expected to create regions of negative potential (typically colored red or yellow), indicating sites prone to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring would likely exhibit positive potential (colored blue), suggesting their susceptibility to nucleophilic attack. mdpi.com MEP analysis has been successfully applied to various quinoline derivatives to understand their reactivity and intermolecular interactions. researchgate.netmdpi.comrjptonline.org

Computational Studies on Reaction Mechanisms and Energy Landscapes

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving quinoline derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy landscape of a reaction. This provides valuable insights into the feasibility of a proposed mechanism and can help to identify the rate-determining step. nih.gov

For example, DFT calculations have been used to support experimentally observed reaction pathways in the synthesis of functionalized quinolines. nih.govnih.gov In studies of the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroquinolines, it has been proposed that the interaction between a potassium counterion and the nitro group can influence the position of nucleophilic attack. nih.gov Computational modeling can be used to investigate such interactions and their effect on the reaction's regioselectivity.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for these solvent effects. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. researchgate.net

The use of continuum solvation models has been shown to improve the accuracy of calculated properties for quinoline derivatives, such as pKa values. researchgate.net For instance, the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) has been employed in studies of hydroxyquinolines to determine their dissociation constants in aqueous solution. researchgate.net These models are essential for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation and Analysis of 4 Chloro 8 Fluoro 3 Nitroquinoline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. A complete NMR analysis of 4-Chloro-8-fluoro-3-nitroquinoline would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to establish the chemical environment of each nucleus and their connectivity.

1D NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline (B57606) core. Based on data from related compounds like 4-chloro-8-fluoro-3-(substituted phenyl)quinolines wiley-vch.de, the protons H-2, H-5, H-6, and H-7 would exhibit characteristic chemical shifts and coupling patterns. The H-2 proton, being in the pyridine (B92270) ring and adjacent to the nitrogen and the carbon bearing the nitro group, is anticipated to be significantly deshielded and appear as a singlet. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will show splitting patterns influenced by their neighboring protons and the fluorine atom at the C-8 position.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the nine carbon atoms in the quinoline ring will be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents. For comparison, the ¹³C NMR data for 8-nitroquinoline (B147351) shows signals in the range of δ = 122.8-152.7 ppm mdpi.com. The introduction of the 4-chloro and 8-fluoro groups would further modulate these shifts. The carbon atoms directly attached to the electronegative substituents (C-3, C-4, and C-8) are expected to show distinct chemical shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is a crucial tool for confirming the presence and chemical environment of the fluorine atom. Given that the fluorine is attached to an aromatic ring, its chemical shift will be characteristic of aryl fluorides. The coupling between the ¹⁹F nucleus and adjacent protons (³JF-H) and carbons (nJF-C) would provide valuable structural information.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~9.0 (s) | ~150 |

| 3 | - | ~145 |

| 4 | - | ~148 |

| 4a | - | ~125 |

| 5 | ~8.2 (d) | ~128 |

| 6 | ~7.7 (t) | ~125 |

| 7 | ~7.9 (dd) | ~130 |

| 8 | - | ~155 (d, ¹JC-F) |

| 8a | - | ~140 |

Note: These are predicted values based on analogues and general substituent effects. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons, allowing for the tracing of the proton-proton connectivity network within the benzene and pyridine rings. For instance, correlations between H-5, H-6, and H-7 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. In a planar molecule like this compound, NOESY can help to confirm spatial proximities between protons on different parts of the ring system.

Advanced Chemical Shift and Coupling Constant Analysis for Electronic Effects

A detailed analysis of the chemical shifts and coupling constants (J-values) can provide deep insights into the electronic effects of the substituents. The electron-withdrawing nature of the nitro group at C-3 and the chloro group at C-4 would lead to a general downfield shift of the signals for protons and carbons in the pyridine ring. Conversely, the fluorine at C-8, being highly electronegative, will exert a strong inductive effect and also participate in mesomeric effects, influencing the chemical shifts of the nearby nuclei. The magnitude of the carbon-fluorine coupling constants (¹JC-F, ²JC-F, ³JC-F) is particularly informative for confirming the position of the fluorine atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is expected to be rich with characteristic absorption bands.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. These are typically prominent in both FTIR and Raman spectra. For instance, 8-nitroquinoline exhibits strong bands in these regions researchgate.net.

C=N and C=C Stretching: The stretching vibrations of the quinoline ring system (C=N and C=C bonds) are expected to appear in the 1620-1450 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. Its intensity can vary.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band in the FTIR spectrum, typically in the 1250-1000 cm⁻¹ range.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, appear in the 900-675 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| Symmetric NO₂ Stretch | 1360-1300 | Strong |

| C=N, C=C Ring Stretch | 1620-1450 | Medium to Strong |

| C-F Stretch | 1250-1000 | Strong (FTIR) |

| C-Cl Stretch | 800-600 | Medium |

| C-H Out-of-plane Bend | 900-675 | Medium to Strong |

Conformation and Intermolecular Interaction Analysis

While the quinoline ring system is largely planar, vibrational spectroscopy can provide subtle information about intermolecular interactions in the solid state. Shifts in the vibrational frequencies of functional groups, such as the nitro group, can indicate the presence of intermolecular hydrogen bonds or other dipole-dipole interactions. In the absence of crystallographic data, analyzing the vibrational spectra of the solid sample and comparing it to theoretical calculations for a single molecule can allude to the nature of the packing forces in the crystal lattice. For instance, a broadening or splitting of the NO₂ stretching bands could suggest different intermolecular environments for the nitro groups within the crystal structure.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

To describe the electronic transitions and chromophoric properties, a UV-Vis spectrum of this compound would be necessary. This would provide data on the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values (ε), which indicate the probability of the electronic transitions. This information is currently unavailable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₄ClFN₂O₂), this would involve comparing the calculated exact mass to an experimentally determined value. This experimental data has not been found in the reviewed literature.

A data table for HRMS would typically appear as follows, but cannot be completed without the experimental value:

| Parameter | Value |

| Molecular Formula | C₉H₄ClFN₂O₂ |

| Calculated Mass | Unavailable |

| Measured Mass | Unavailable |

| Difference (ppm) | Unavailable |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. google.com No published crystal structure for this compound could be located. Without these data, the following subsections cannot be addressed.

This section would require the data from an SCXRD experiment, which includes the crystal system (e.g., monoclinic, orthorhombic), the space group that describes the symmetry of the crystal, and the unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ).

A representative data table for crystallographic parameters remains empty:

| Parameter | Value |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Analysis of a crystal structure reveals how molecules are arranged and what non-covalent interactions stabilize the lattice. This includes hydrogen bonds, halogen bonds, and π-π stacking interactions. A description of these features for this compound is contingent on the availability of crystallographic data.

SCXRD data would also allow for a detailed conformational analysis, such as determining the planarity of the quinoline ring system and the torsion angles associated with the nitro group substituent. This information is crucial for understanding the molecule's solid-state geometry but is currently not available.

Conclusion and Outlook in Quinoline Research

Summary of Key Synthetic and Mechanistic Insights for 4-Chloro-8-fluoro-3-nitroquinoline

While dedicated literature on the synthesis of this compound (CAS No. 1026861-70-0) is sparse, its synthesis can be inferred from established methodologies for structurally similar quinolines. The construction of this molecule presents interesting challenges in regioselectivity.

A plausible synthetic approach would likely begin with a fluorinated aniline (B41778) precursor, such as 2-fluoroaniline (B146934). This starting material could undergo a classic quinoline (B57606) synthesis, like the Gould-Jacobs reaction. In this method, the aniline would be condensed with a suitable three-carbon component like ethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the corresponding 4-hydroxy-8-fluoroquinoline.

Subsequent steps would involve nitration and chlorination. The nitration of the 4-hydroxy-8-fluoroquinoline intermediate would likely be directed to the C3 position due to the activating effect of the hydroxyl group. The final step would be the conversion of the 4-hydroxy group to the 4-chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

An alternative pathway could involve the nitration of 8-fluoroquinoline (B1294397), followed by chlorination. However, controlling the regioselectivity of the nitration on the pre-formed quinoline ring can be complex. The synthesis of the related 4-chloro-8-nitroquinoline (B1348196) has been achieved through a multi-step process starting from 2-nitroaniline, which is converted to 4-hydroxy-8-nitroquinoline (B1634204) and subsequently chlorinated. mdpi.com

Mechanistic Insights:

The reactivity of this compound is dominated by the electrophilic nature of the C4 position. The potent electron-withdrawing effect of the nitro group at C3, combined with the electronegativity of the quinoline nitrogen atom, significantly depletes electron density at C4. This makes the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is a common feature in 4-chloro-3-nitroquinoline (B17048) systems. researchgate.net

Table 1: Plausible Synthetic Reactions for this compound and its Derivatives

| Reaction Type | Reactants | Reagents & Conditions | Product | Rationale/Reference |

| Quinolone Formation | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 1. Heat; 2. High-boiling solvent (e.g., Diphenyl ether), ~250°C | 4-Hydroxy-8-fluoroquinoline | Based on Gould-Jacobs reaction principles. |

| Nitration | 4-Hydroxy-8-fluoroquinoline | HNO₃, H₂SO₄ | 4-Hydroxy-8-fluoro-3-nitroquinoline | The hydroxyl group directs nitration to the C3 position. |

| Chlorination | 4-Hydroxy-8-fluoro-3-nitroquinoline | POCl₃, Heat | This compound | Standard method for converting hydroxyquinolines to chloroquinolines. mdpi.com |

| Nucleophilic Substitution | This compound , A primary amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Alkylamino)-8-fluoro-3-nitroquinoline | The C4 position is highly activated for SNAr reactions. researchgate.netnih.gov |

Potential for Future Research Directions in Synthetic Methodology and Applications

The unique structural features of this compound make it a promising target for further research, both in the development of new synthetic methods and in its application as a building block for functional molecules.

Future Synthetic Methodology: Future research could focus on developing more efficient and scalable syntheses. This includes:

Catalytic Methods: Exploring transition-metal-catalyzed reactions for the construction of the quinoline core or for the late-stage introduction of the chloro or nitro groups could offer milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow processes could provide better control over reaction parameters, especially for potentially hazardous nitration reactions, leading to safer and more reproducible manufacturing.

Atropselective Synthesis: For derivatives with bulky substituents that may lead to atropisomerism (axially chiral molecules), the development of stereoselective synthetic routes is a significant challenge, as seen in the synthesis of complex quinoline-based KRAS inhibitors. wuxiapptec.com

Potential Applications: The highly functionalized nature of this compound makes it a versatile intermediate, particularly in medicinal chemistry.

Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The nitro group can be reduced to an amino group, providing a handle for further functionalization. nih.gov Derivatives of 4-chloro-3-nitroquinolines have been used to synthesize fused heterocyclic systems like imidazo[4,5-c]quinolines, which are investigated for various biological activities. researchgate.net

Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics. The combination of a fluorine atom and a quinoline core in this molecule suggests its potential as a precursor for new antibacterial compounds. Research on 8-nitrofluoroquinolones has demonstrated that modifications at the C7 position (analogous to the reactive C4 position here) can yield compounds with significant activity against Gram-positive bacteria. nih.gov

Antimalarial Drugs: The quinoline ring is the foundational structure for many antimalarial drugs, such as chloroquine (B1663885). The specific substitution pattern of this compound could be exploited to develop new antimalarial candidates.

Table 2: Potential Research Applications of this compound Derivatives

| Research Area | Type of Derivative | Rationale |

| Medicinal Chemistry | 4-Amino derivatives (from nucleophilic substitution) | Serve as key intermediates for building more complex molecules with potential anticancer, antibacterial, or antiviral activity. researchgate.netnih.gov |

| Medicinal Chemistry | Fused heterocycles (e.g., Imidazo[4,5-c]quinolines) | Reduction of the nitro group to an amine followed by cyclization with a suitable partner can create diverse polycyclic systems for biological screening. researchgate.net |

| Materials Science | π-conjugated systems | The quinoline nucleus can be incorporated into larger conjugated systems for applications in organic electronics, such as OLEDs or sensors. |

Broader Implications for Heterocyclic Chemistry and Material Innovation

The study of specifically substituted heterocycles like this compound has significant implications that extend beyond the molecule itself.

Heterocyclic Chemistry: This compound is an excellent platform for exploring structure-activity relationships (SAR). By systematically reacting the C4-chloro position with various nucleophiles and evaluating the biological activities of the resulting derivatives, a deeper understanding of how different functional groups contribute to efficacy and selectivity can be gained. The interplay between the activating nitro group, the reactive chloro group, and the modulating fluorine atom provides a rich area for chemical exploration. It reinforces the concept of the quinoline ring as a "privileged scaffold" in drug discovery—a molecular framework that is predisposed to bind to multiple biological targets.

Material Innovation: Beyond pharmaceuticals, the rigid, planar structure of the quinoline ring system is a valuable feature for the design of novel organic materials. Quinoline derivatives are used in the development of cyanine (B1664457) dyes and liquid crystals. The electronic properties of this compound, influenced by its electron-withdrawing groups, could be harnessed to create new materials with specific optical or electronic characteristics. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), chemosensors, or as ligands for creating novel metal-organic frameworks (MOFs). The synthetic versatility of this compound allows for its incorporation into larger polymeric or supramolecular structures, opening avenues for new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-8-fluoro-3-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step functionalization of quinoline precursors. For example, nitro groups can be introduced via nitration under controlled acidic conditions, while halogenation (chloro/fluoro) is achieved using reagents like POCl₃ or Selectfluor®. Post-synthetic purification often employs column chromatography or recrystallization. Critical variables include temperature control (e.g., avoiding thermal decomposition of nitro groups) and stoichiometric ratios of halogenating agents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., deshielding effects of nitro and halogens).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of structurally similar halogenated quinolines .

- FT-IR : Confirms nitro (1520–1350 cm⁻¹ asymmetric stretch) and C-Cl/C-F bonds (750–550 cm⁻¹).

Q. How can researchers validate purity and stability of this compound under storage conditions?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection at λ ≈ 254 nm to assess purity (>98% threshold).

- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures.

- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and compare HPLC profiles to baseline .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be systematically resolved?

- Methodological Answer : Discrepancies often arise from residual solvents, diastereomers, or polymorphic forms. Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotamers).

- 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish regioisomers.

- Spiking Experiments : Compare with authenticated reference spectra from databases like NIST .

Q. What strategies optimize selective reduction of the nitro group while preserving chloro and fluoro substituents?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) risks dehalogenation. Alternatives include:

- NaBH₄/CuI Systems : Selective nitro-to-amine conversion under mild conditions .

- Zn/NH₄Cl in EtOH : Reduces nitro groups without cleaving C-Cl/C-F bonds, as validated in fluoroquinoline analogs .

- Monitor via TLC/GC-MS : Track intermediates to halt reactions at the desired stage.

Q. How do structural modifications at the 3-nitro position affect biological activity in comparative studies?

- Methodological Answer :

- SAR Studies : Replace nitro with cyano, amide, or sulfonamide groups and assay against target enzymes (e.g., antimicrobial activity via MIC assays).

- Computational Modeling : Dock derivatives into active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using software like AutoDock Vina.

- Crystallographic Comparisons : Analyze binding modes of analogs, as seen in studies of 8-(trifluoromethyl)quinoline derivatives .

Q. What are the challenges in interpreting X-ray crystallography data for halogenated quinolines, and how are they mitigated?

- Methodological Answer :

- Disorder Handling : Halogens (Cl/F) may exhibit positional disorder; refine using SHELXL with split occupancies.

- Twinning : Common in triclinic systems (e.g., space group P1). Use TWIN laws in refinement software (e.g., SAINT) .

- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N–H⋯N) to explain packing motifs, as observed in 2-chloro-8-methylquinoline structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.